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molecular formula C10H12ClNO4 B8405420 4-Chloro-1-(3-methoxy-propoxy)-2-nitro-benzene

4-Chloro-1-(3-methoxy-propoxy)-2-nitro-benzene

Cat. No. B8405420
M. Wt: 245.66 g/mol
InChI Key: BRJISLAGAJNYRH-UHFFFAOYSA-N
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Patent
US09255110B2

Procedure details

Stannous chloride (1.04 g, 5.49 mmol) was added to a solution of 4-chloro-1-(3-methoxy-propoxy)-2-nitro-benzene (0.448 g, 1.82 mmol) in a mixture of ethanol and ethyl acetate (1/1, 20 mL) and the resulting mixture was stirred at room temperature overnight. More stannous chloride (0.76 g, 4 mmol) was added and the reaction mixture was stirred for 1 day. The resulting mixture was partitioned between an aqueous solution of sodium bicarbonate (5%) and ethyl acetate, the aqueous solution was separated and extracted twice with ethyl acetate, the combined organic extracts were washed with brine, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. The yellow oily residue was purified by flash chromatography (hexane/EtOAc, 80/20 to 60/40) to give 0.29 g (74% yield) of 5-chloro-2-(3-methoxy-propoxy)-phenylamine as a yellow oil.
[Compound]
Name
Stannous chloride
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
0.448 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
ethyl acetate
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
0.76 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][CH2:10][CH2:11][O:12][CH3:13])=[C:4]([N+:14]([O-])=O)[CH:3]=1>C(O)C.N1C=CC=CC=1.O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][CH2:10][CH2:11][O:12][CH3:13])=[C:4]([NH2:14])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Stannous chloride
Quantity
1.04 g
Type
reactant
Smiles
Name
Quantity
0.448 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)OCCCOC)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
ethyl acetate
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1.O
Step Two
Name
stannous chloride
Quantity
0.76 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 1 day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
The resulting mixture was partitioned between an aqueous solution of sodium bicarbonate (5%) and ethyl acetate
CUSTOM
Type
CUSTOM
Details
the aqueous solution was separated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
the combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The yellow oily residue was purified by flash chromatography (hexane/EtOAc, 80/20 to 60/40)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)N)OCCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 0.29 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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